3-Chloro-N-propylbenzo[b]thiophene-2-carboxamide
Description
Overview of Benzo[b]thiophene Scaffolds in Research
The benzo[b]thiophene scaffold, a bicyclic system formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a privileged structure in medicinal chemistry and drug discovery. nih.govrsc.org This class of sulfur-containing heterocyclic compounds is noted for its structural similarity to biologically active molecules, making it a focal point for developing new, potent therapeutic agents. nih.govresearchgate.net The versatility of the benzothiophene (B83047) core allows for substitutions on both the benzene and thiophene rings, leading to a vast library of derivatives with unique properties. researchgate.net
Researchers have extensively demonstrated that benzo[b]thiophene derivatives exhibit a wide spectrum of pharmacological activities. ijpsjournal.comnih.gov These biological effects are diverse, positioning these compounds as candidates for various therapeutic applications. rsc.orgijpsjournal.com The electron-rich nature of the sulfur atom within the thiophene ring is crucial, as it often facilitates interactions with biological targets through mechanisms like hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.nettandfonline.com Consequently, this scaffold is integral to the development of agents with potential applications as:
Anti-microbial agents nih.govresearchgate.net
Anti-cancer agents nih.govresearchgate.netresearchgate.net
Anti-inflammatory agents nih.govresearchgate.net
Anti-diabetic agents nih.govresearchgate.net
Anti-convulsant agents nih.govresearchgate.net
Antitubercular agents nih.govijpsjournal.com
The significance of this scaffold is underscored by its presence in the chemical structures of several pharmaceutical drugs, including raloxifene, zileuton, and sertaconazole. rsc.orgwikipedia.org The sustained interest in C2 and C3-substituted benzo[b]thiophenes, in particular, highlights their practical utility in both organic synthesis and medicinal chemistry. researchgate.net
Significance of the Carboxamide Functionality in Organic and Medicinal Chemistry
The carboxamide group, characterized by a carbonyl group directly linked to a nitrogen atom, is a fundamental functional group in organic and medicinal chemistry. wisdomlib.org It is considered a privileged pharmacophore, frequently found in FDA-approved drugs and a wide array of biologically active molecules. researchgate.net Its importance stems from its unique structural and electronic properties, which make it a versatile building block in the synthesis of complex organic molecules and a key component in drug design. jocpr.com
In medicinal chemistry, the carboxamide linkage plays a critical role in molecular recognition. It can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling strong and specific interactions with biological targets like enzymes and receptors. jocpr.comnih.gov This ability to form robust hydrogen bonds is essential for the stability and activity of many biomolecules, including peptides and proteins where the amide bond forms the backbone. jocpr.com
The incorporation of a carboxamide functional group can significantly influence a molecule's pharmacokinetic properties. It can enhance molecular flexibility, improve solubility, and modulate lipophilicity, all of which are crucial for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Carboxamides are integral to a wide range of therapeutic agents, including those for treating hypertension, cancer, and infectious diseases. nih.govnih.gov
Research Context of 3-Chloro-N-propylbenzo[b]thiophene-2-carboxamide within Benzothiophene Derivatives
The compound this compound is a specific derivative that combines the benzo[b]thiophene scaffold with a carboxamide functionality, further substituted with chlorine and propyl groups at specific positions. Research into such molecules is situated within the broader effort to synthesize and evaluate novel benzothiophene derivatives for therapeutic purposes. nih.govscispace.com
The synthesis of this and related compounds typically starts from a precursor like 3-chloro-benzo[b]thiophene-2-carboxylic acid or its corresponding acyl chloride. sigmaaldrich.comgoogle.com The formation of the carboxamide bond is a key synthetic step, often achieved by reacting the acyl chloride with the appropriate amine, in this case, propylamine. nih.govscispace.com
The specific substitutions on the core structure are critical for modulating biological activity. The chlorine atom at the 3-position is a key feature. Halogenated organic compounds are of significant interest in medicinal chemistry, and studies on 3-halobenzo[b]thiophenes have explored their potential as antimicrobial agents. mdpi.com For example, certain 3-chlorobenzo[b]thiophene derivatives have shown notable activity against Gram-positive bacteria and yeast. mdpi.com The N-propyl group attached to the carboxamide nitrogen is another point of structural variation that medicinal chemists use to fine-tune the molecule's properties.
| Component | Position | Significance in Research Context |
|---|---|---|
| Benzo[b]thiophene | Core Scaffold | Proven source of diverse biological activities (e.g., antimicrobial, anticancer). nih.govresearchgate.net |
| Carboxamide | 2-position | Enables hydrogen bonding with biological targets; serves as a versatile synthetic handle. jocpr.comnih.gov |
| Chlorine | 3-position | Halogen substitution known to influence electronic properties and biological activity, with related compounds showing antimicrobial potential. mdpi.com |
| N-propyl group | Amide Nitrogen | Modulates physicochemical properties such as lipophilicity and solubility, affecting pharmacokinetics. nih.gov |
Rationale for Investigating this compound and its Analogues
The rationale for investigating this compound and its analogues is rooted in established principles of medicinal chemistry and drug discovery. The primary motivation is the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. nih.govresearchgate.net
The core benzo[b]thiophene scaffold provides a validated starting point, given its wide range of known biological activities. nih.govijpsjournal.com The strategy involves attaching different functional groups at various positions to optimize potency and selectivity for a specific biological target while minimizing toxicity.
The investigation is driven by a multi-faceted approach:
Leveraging a Privileged Scaffold: The benzo[b]thiophene nucleus is a well-established platform for generating bioactive compounds. nih.govresearchgate.net
Utilizing a Key Functional Group: The carboxamide group at the 2-position is crucial for establishing interactions with biological targets and offers a convenient point for chemical modification. jocpr.comnih.gov
Exploring Substituent Effects: The introduction of a chlorine atom at the 3-position and an N-propyl group on the carboxamide are deliberate modifications. Halogens can alter a molecule's electronic profile and metabolic stability, while the alkyl substituent can be varied to systematically probe the size and lipophilicity of the binding pocket of a target enzyme or receptor. mdpi.com
By synthesizing and testing a series of analogues where these substituents are varied, researchers can build a comprehensive understanding of the SAR for this class of compounds. For instance, comparing the activity of the N-propyl derivative with N-ethyl, N-butyl, or more complex side chains can reveal optimal requirements for target binding. Similarly, comparing the 3-chloro analogue with 3-bromo or 3-fluoro derivatives can elucidate the role of the halogen. This systematic approach is fundamental to the rational design of more effective and less toxic medicinal drugs. nih.govresearchgate.net
| Component | Hypothesized Contribution | Rationale for Analogue Studies |
|---|---|---|
| Benzo[b]thiophene Core | Provides the foundational structure associated with a broad range of bioactivities. ijpsjournal.comnih.gov | Investigate other heterocyclic cores to compare efficacy and scaffold-specific effects. |
| 2-Carboxamide (B11827560) Linker | Acts as a critical anchor for binding to biological targets through hydrogen bonds. jocpr.com | Modify the linker (e.g., reverse amide, ester) to test the importance of the specific bond orientation and type. |
| 3-Chloro Substituent | Enhances biological activity through electronic and steric effects; may confer specific antimicrobial properties. mdpi.com | Replace with other halogens (F, Br, I) or electron-withdrawing/donating groups to map electronic requirements. |
| N-Propyl Group | Influences solubility, membrane permeability, and fits within a specific hydrophobic pocket of a target. nih.gov | Vary the alkyl chain length and branching (e.g., isopropyl, cyclopropyl, butyl) to define the optimal size and shape for the binding site. |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-propyl-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNOS/c1-2-7-14-12(15)11-10(13)8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANJXPHQYAMFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C2=CC=CC=C2S1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Approaches to Benzo[b]thiophene-2-carboxamides
The synthesis of benzo[b]thiophene-2-carboxamides is not a monolithic process; rather, it encompasses a variety of strategic approaches that have been developed and refined over time. These strategies typically involve the initial construction of the bicyclic benzo[b]thiophene core, followed by the installation of the carboxamide side chain.
Cyclization Techniques for Benzo[b]thiophene Core Formation
The formation of the benzo[b]thiophene skeleton is a critical step, and numerous cyclization methods have been reported. Electrophilic cyclization of 2-alkynylthioanisoles is a prominent and efficient method for creating 2,3-disubstituted benzo[b]thiophenes. nih.govorganic-chemistry.org This approach uses various electrophiles like iodine, bromine, and their respective N-halo-succinimide (NIS, NBS) counterparts to induce ring closure. nih.govnih.gov A particularly facile and environmentally benign variation of this method employs sodium halides in conjunction with copper(II) sulfate (B86663) in an ethanol (B145695) solvent to produce 3-halo substituted benzo[b]thiophenes in very high yields. nih.gov
Another classical and widely used method is the oxidative cyclization of o-mercaptocinnamic acids, although this route is primarily limited to preparing benzo[b]thiophene-2-carboxylates. google.com More recent strategies include palladium-catalyzed Sonogashira type cross-coupling and cyclization reactions between 2-iodothiophenols and phenylacetylene (B144264) derivatives, which yield 2-substituted benzo[b]thiophenes in moderate to good yields. researchgate.net Additionally, syntheses involving the nucleophilic displacement of activated nitro groups followed by base-catalyzed ring closure offer a direct route to benzo[b]thiophene-2-carboxylate esters. lookchem.com
Table 1: Key Cyclization Techniques for Benzo[b]thiophene Core Synthesis
| Cyclization Method | Starting Materials | Key Reagents/Catalysts | Primary Products | Reference |
|---|---|---|---|---|
| Electrophilic Cyclization | o-Alkynyl thioanisoles | I₂, ICl, Br₂, NBS, Sodium Halides/CuSO₄ | 2,3-Disubstituted Benzo[b]thiophenes | nih.govnih.gov |
| Oxidative Cyclization | o-Mercaptocinnamic acids | Oxidizing agents | Benzo[b]thiophene-2-carboxylates | google.com |
| Nitro Displacement/Ring Closure | Substituted o-nitrobenzaldehyde, Methyl thioglycolate | K₂CO₃ in DMF | Methyl Benzo[b]thiophene-2-carboxylates | lookchem.com |
| Palladium-Catalyzed Annulation | 2-Iodothiophenols, Phenylacetylenes | Pd(II) catalyst | 2-Substituted Benzo[b]thiophenes | researchgate.net |
Amidation Reactions for Carboxamide Introduction
Once the benzo[b]thiophene-2-carboxylic acid or its corresponding ester is formed, the final step is the introduction of the carboxamide group. This transformation is typically achieved through standard amidation reactions. uow.edu.au A common and effective method involves converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride. google.com This acid chloride is then reacted with the desired amine—in this case, n-propylamine—to form the target amide.
Alternatively, direct coupling methods can be employed. These reactions use peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of the amide bond directly from the carboxylic acid and the amine, avoiding the need to isolate the acid chloride intermediate. uow.edu.au The synthesis of related N-acylhydrazone derivatives has also been achieved by reacting benzo[b]thiophene-2-carbohydrazide with various aldehydes, further demonstrating the versatility of amide bond formation in this chemical family. nih.gov
Specific Synthetic Routes to 3-Chloro-N-propylbenzo[b]thiophene-2-carboxamide
The synthesis of the specific target molecule, this compound, logically follows the general principles outlined above. The most direct pathway begins with the precursor 3-chlorobenzo[b]thiophene-2-carboxylic acid. sigmaaldrich.com This key intermediate can be synthesized from a substituted cinnamic acid via a process that utilizes thionyl chloride and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). google.com This reaction proceeds through the formation of a 3-chlorobenzo[b]thiophene-2-carbonyl chloride.
The 3-chlorobenzo[b]thiophene-2-carbonyl chloride can then be directly reacted with n-propylamine in a suitable solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct, to yield this compound. Alternatively, the 3-chlorobenzo[b]thiophene-2-carboxylic acid can be coupled with n-propylamine using standard amide coupling reagents.
Optimization of Reaction Conditions for Synthesis
The optimization of reaction conditions is crucial for maximizing the efficiency of the synthesis. For the final amidation step, reaction parameters such as solvent, temperature, and stoichiometry are critical. The acylation reaction is typically carried out in inert organic solvents like chloroform, methylene (B1212753) chloride, or 1,2-dichloroethane (B1671644) at temperatures ranging from -10°C to 25°C. google.com The reaction is generally complete within a few hours. google.com The choice of base is also important; tertiary amines like triethylamine are commonly used to neutralize the generated acid without competing in the nucleophilic substitution. For direct coupling reactions, the choice of coupling agent and the addition of activating agents can significantly influence reaction times and purity of the product.
Derivatization and Analog Synthesis from this compound
The 3-chlorobenzo[b]thiophene-2-carboxamide (B177877) scaffold serves as a versatile platform for the synthesis of a diverse range of analogs. By varying the amine component used in the final amidation step, a library of derivatives can be generated. This approach allows for systematic modification of the N-substituent to explore structure-activity relationships. For example, replacing n-propylamine with other amines such as 3-(diethylamino)propylamine, 3-morpholinopropylamine, or pyrrolidine (B122466) leads to the formation of corresponding N-substituted analogs. bldpharm.comchemscene.com
Furthermore, the precursor, 3-chlorobenzo[b]thiophene-2-carboxylic acid, can be used to synthesize other heterocyclic systems. sigmaaldrich.com For instance, it can undergo condensation with thiosemicarbazide (B42300) to form 1,3,4-thiadiazole (B1197879) derivatives or react with 2-amino-5-methyl-benzoic acid to produce oxazinone structures. sigmaaldrich.com These transformations highlight the utility of the core intermediate in creating a broader family of structurally related compounds.
Table 2: Examples of Analogs Synthesized from 3-Chlorobenzo[b]thiophene-2-carbonyl Chloride
| Amine Reactant | Resulting Analog | Reference |
|---|---|---|
| n-Propylamine | This compound | bldpharm.com |
| 3-(Diethylamino)propylamine | 3-Chloro-N-[3-(diethylamino)propyl]-1-benzothiophene-2-carboxamide | bldpharm.com |
| 3-Morpholinopropylamine | 3-Chloro-N-(3-morpholinopropyl)benzo[b]thiophene-2-carboxamide | chemscene.com |
| Pyrrolidine | 1-(3-Chloro-1-benzothiophene-2-carbonyl)pyrrolidine | bldpharm.com |
Transformations of the Chlorine Atom at Position 3
The chlorine atom at the 3-position of the benzo[b]thiophene ring is a versatile handle for introducing molecular diversity through various cross-coupling and substitution reactions. The electron-rich nature of the benzo[b]thiophene ring influences the reactivity of this halogen.
Palladium-Catalyzed Cross-Coupling Reactions: The 3-chloro substituent can readily participate in a range of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-chlorobenzo[b]thiophene with a boronic acid or ester in the presence of a palladium catalyst and a base to form a 3-aryl or 3-vinyl substituted benzo[b]thiophene.
Heck Coupling: The Heck reaction allows for the coupling of the 3-chloro derivative with alkenes to introduce a vinyl group at the 3-position. A palladium-catalyzed decarboxylative Heck-type coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes has been reported as an efficient strategy for the functionalization of benzo[b]thiophenes. rsc.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the 3-chloro-benzo[b]thiophene with a terminal alkyne. nih.govwikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the 3-chloro derivative with an amine, providing access to 3-amino-benzo[b]thiophene derivatives. wikipedia.orgnih.govacsgcipr.orgorganic-chemistry.org
Nucleophilic Aromatic Substitution: The chlorine atom at the 3-position can also be displaced by strong nucleophiles. For example, heating 3-bromo-2-nitrobenzo[b]thiophene with ammonia, diethylamine, or aniline (B41778) has been shown to result in the corresponding 3-amino derivatives through a nucleophilic aromatic substitution mechanism. cdnsciencepub.com
Table 2: Representative Transformations of the 3-Chloro Substituent
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | 3-Aryl-benzo[b]thiophene |
| Heck | Alkene | Pd catalyst, base | 3-Vinyl-benzo[b]thiophene |
| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | 3-Alkynyl-benzo[b]thiophene |
| Buchwald-Hartwig | Amine | Pd catalyst, base | 3-Amino-benzo[b]thiophene |
| Nucleophilic Substitution | Ammonia | Heat | 3-Amino-benzo[b]thiophene |
Reactions at the Benzo[b]thiophene Core
The benzo[b]thiophene ring system can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents: the electron-withdrawing carboxamide group at position 2 and the chloro group at position 3, as well as the inherent reactivity of the bicyclic system.
Electrophilic Aromatic Substitution:
Nitration: The nitration of benzo[b]thiophene-2-carboxylic acid has been studied under various conditions, yielding a mixture of isomers. Substitution occurs at the 3-, 4-, 6-, and 7-positions, with a small amount of the 2-nitro product formed via electrophilic displacement of the carboxyl group. cdnsciencepub.comrsc.org Nitration of benzo[b]thiophene-3-carboxylic acid also results in substitution at all four available positions in the benzene (B151609) ring. rsc.org For this compound, the electron-withdrawing nature of the chloro and carboxamide groups would likely direct nitration to the benzene ring, primarily at the 4- and 6-positions.
Halogenation: Halogenation of benzo[b]thiophene typically occurs preferentially at the 3-position. cdnsciencepub.com However, with the 3-position already occupied, further halogenation would be directed to the benzene ring.
Friedel-Crafts Acylation: Friedel-Crafts acylation of benzo[b]thiophenes is a known method for introducing acyl groups. nih.govgoogle.comrsc.org The reaction of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) with an acid chloride in the presence of aluminum chloride results in acylation. google.com For the title compound, the deactivating effect of the existing substituents would likely make Friedel-Crafts acylation challenging, but if successful, it would be expected to occur on the benzene ring.
Table 3: Potential Electrophilic Substitution Reactions on the Benzo[b]thiophene Core
| Reaction Type | Reagents | Expected Position of Substitution |
| Nitration | HNO₃/H₂SO₄ | 4- and 6-positions |
| Bromination | Br₂, Lewis acid | Benzene ring |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Benzene ring |
Novel Synthetic Strategies for Structurally Related Compounds
Recent advances in organic synthesis have provided new and efficient methods for the construction of functionalized benzo[b]thiophene-2-carboxamides. These strategies often offer improved regioselectivity, functional group tolerance, and atom economy compared to traditional methods.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the synthesis of substituted benzo[b]thiophenes. Palladium-catalyzed C-H arylation of benzo[b]thiophenes with aryl halides allows for the direct formation of C-C bonds without the need for pre-functionalized starting materials. nih.gov This approach can be used to introduce substituents at various positions on the benzo[b]thiophene core.
Domino Reactions: Multi-component domino reactions provide a highly efficient means of assembling complex molecular architectures in a single step. For example, a one-pot domino protocol for the regioselective synthesis of novel benzo[b]thiophenes has been reported, involving a Knoevenagel condensation–Michael addition–intramolecular Thorpe-Ziegler cyclization–Tautomerization–Elimination sequence. ccspublishing.org.cn
Palladium-Catalyzed Cyclization/Coupling Reactions: Palladium catalysis is widely used for the synthesis of the benzo[b]thiophene core itself. For instance, a sequence involving Sonogashira coupling followed by iodocyclization and subsequent palladium-catalyzed coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) has been used to create a diverse library of substituted benzo[b]thiophenes. nih.gov
Synthesis from Thioisatins: Thioisatins have been utilized as versatile starting materials for the synthesis of benzo[b]thiophene-fused heterocyclic compounds through various cyclization strategies. ccspublishing.org.cn
These modern synthetic methodologies provide a broad toolkit for the creation of a wide range of structurally diverse benzo[b]thiophene-2-carboxamide (B1267583) derivatives, which can be valuable for screening for biological activity and other applications. tandfonline.comnih.govnih.govdntb.gov.uaresearchgate.net
Table 4: Comparison of Novel Synthetic Strategies for Benzo[b]thiophenes
| Strategy | Key Features | Advantages |
| C-H Functionalization | Direct C-C or C-X bond formation | High atom economy, avoids pre-functionalization |
| Domino Reactions | Multiple bond formations in one pot | High efficiency, rapid increase in complexity |
| Pd-Catalyzed Cyclizations | Convergent synthesis from simple precursors | Access to diverse substitution patterns |
| Thioisatin-based Synthesis | Utilizes a readily available scaffold | Access to fused heterocyclic systems |
Structure Activity Relationship Sar Investigations of Benzo B Thiophene 2 Carboxamide Derivatives
Systematic Structural Modifications for SAR Studies
Systematic structural modification is a cornerstone of medicinal chemistry, aimed at understanding how specific changes to a molecule's structure influence its biological activity. For the benzo[b]thiophene-2-carboxamide (B1267583) series, this involves the synthesis and evaluation of numerous analogs where distinct parts of the molecule are varied.
The substituent attached to the amide nitrogen plays a significant role in modulating the biological activity of benzo[b]thiophene-2-carboxamide derivatives. The length, branching, and nature of this group can influence factors such as solubility, membrane permeability, and binding affinity to the target protein.
Research into N-alkylated benzo[b]thiophene derivatives has shown that variations in the N-alkyl chain can significantly impact antiproliferative activity. nih.gov While specific data on a simple N-propyl chain is limited in the provided context, broader studies on related carboxamides highlight the importance of the N-substituent. For instance, in a series of benzo[b]thiophene acylhydrazones, which feature a more complex N-substituent, the nature of the group attached to the nitrogen was critical for antibacterial activity against multidrug-resistant Staphylococcus aureus. nih.govmdpi.com The introduction of aromatic and heteroaromatic aldehydes to the N' position of the hydrazide led to compounds with significant potency. nih.gov This underscores that the steric and electronic properties of the entire N-substituent group are key determinants of biological function.
| Compound Series | N-Substituent | Target | Observed Activity |
| Benzo[b]thiophene Acylhydrazones | (E)-N'-(pyridin-2-ylmethylene) | S. aureus | High (MIC = 4 µg/mL) nih.govmdpi.com |
| Benzo[b]thiophene Acylhydrazones | (E)-N'-(furan-2-ylmethylene) | S. aureus | Moderate to High nih.gov |
| Benzo[b]thiophene Carboxamides | N-Aryl groups | Various | Activity is dependent on aryl substitution nih.govresearchgate.net |
MIC: Minimum Inhibitory Concentration
Modifications to the benzo[b]thiophene ring system itself are a critical aspect of SAR studies. The introduction of various substituents at different positions on the benzene (B151609) portion of the core can fine-tune the electronic properties, lipophilicity, and metabolic stability of the molecule.
Studies have demonstrated that substituents on the benzo[b]thiophene core significantly influence the compound's biological profile. For example, in the development of antimicrobial agents, a chloro group at the 6-position of the benzo[b]thiophene nucleus was found to be a key feature in a potent derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, which exhibited a minimal inhibitory concentration of 4 µg/mL against multiple strains of S. aureus. nih.govmdpi.com The presence of electron-withdrawing groups like halogens or the trifluoromethyl group can alter the electron density of the ring system, potentially enhancing interactions with biological targets. nih.govmdpi.com Conversely, the specific placement and nature of substituents can also be detrimental to activity.
The substituent at the C3 position of the benzo[b]thiophene ring is particularly important for modulating activity. The presence of a chlorine atom at this position, as in the titular compound, is a key structural feature.
The C3 position is adjacent to the sulfur atom and the C2-carboxamide group, making it a strategic point for influencing the molecule's conformation and electronic distribution. The introduction of a chlorine atom at C3 is a common strategy in medicinal chemistry. nih.gov Halogenation, particularly chlorination, at this position can block metabolic oxidation, thereby increasing the compound's stability and bioavailability. rsc.org Furthermore, the electronegative chlorine atom can form specific halogen bonds with amino acid residues in a target protein's binding pocket, enhancing affinity and potency. Research has shown that C3-chlorination of C2-substituted benzo[b]thiophenes is a viable synthetic route, allowing for the creation of derivatives with potential biological activity. nih.govrsc.orgresearchgate.net The presence of a carbonyl group at the C2-position, as in carboxamides, has been noted to inhibit this specific halogenation reaction under certain conditions, indicating a complex interplay between substituents. rsc.org
Pharmacophore Identification
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For benzo[b]thiophene-2-carboxamide derivatives, the general pharmacophore consists of several key elements:
Aromatic/Hydrophobic Core: The planar benzo[b]thiophene ring serves as a crucial hydrophobic scaffold that engages in van der Waals and π-π stacking interactions with the target. researchgate.net
Hydrogen Bond Acceptor: The carbonyl oxygen of the carboxamide group is a primary hydrogen bond acceptor.
Hydrogen Bond Donor: The amide N-H group acts as a hydrogen bond donor.
Substituent Vector Points: Positions C3 and C6 on the ring, as well as the N-substituent, represent key vectors where modifications can be made to optimize interactions with specific sub-pockets of the target binding site.
Molecular docking studies on related benzo[b]thiophene derivatives suggest that the orientation of the bicyclic aromatic ring plays a major role in determining biological activity, such as the modulation of amyloid-beta aggregation. nih.govresearchgate.netnih.gov
Elucidation of Key Structural Elements for Biological Function
Synthesizing the SAR data provides a clear picture of the structural elements that are critical for the biological function of benzo[b]thiophene-2-carboxamide derivatives.
The Benzo[b]thiophene-2-carboxamide Scaffold: This core unit is fundamental. The benzo[b]thiophene ring provides the necessary structural rigidity and hydrophobic character, while the 2-carboxamide (B11827560) linker correctly positions the N-substituent for interaction with the biological target. nih.govresearchgate.net
The N-Substituent: The group attached to the amide nitrogen is a primary determinant of potency and selectivity. Its size, shape, and chemical nature must be optimized for the specific target.
Substitution at Position 3: A halogen, particularly chlorine, at this position is a key modulator of activity. It can enhance binding affinity through halogen bonding and improve metabolic stability. nih.gov
Mechanistic and in Vitro Biological Activity Studies
Evaluation of Biological Activity in Cellular and Biochemical Assays (Non-Clinical)
The benzo[b]thiophene-2-carboxamide (B1267583) scaffold has been identified as a versatile pharmacophore, with derivatives exhibiting a range of biological activities in non-clinical settings. These activities have been explored through various cellular and biochemical assays, including enzyme inhibition, receptor binding, and modulation of cellular pathways.
Research into benzo[b]thiophene-2-carboxamide derivatives has revealed inhibitory activity against several enzymes implicated in disease pathogenesis.
Plasmodium falciparum Enoyl-ACP Reductase (PfENR) Inhibition
A notable target for this class of compounds is Plasmodium falciparum enoyl-acyl carrier protein (ACP) reductase (PfENR), an essential enzyme in the fatty acid biosynthesis pathway of the malaria parasite. Bromo-benzo[b]thiophene carboxamide derivatives have been identified as potent, slow-tight binding inhibitors of PfENR. For instance, 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide demonstrated significant inhibitory activity with an IC50 of 115 nM against purified PfENR nih.gov. The inhibition kinetics of this compound were found to be competitive with respect to the cofactor NADH and uncompetitive with respect to the substrate crotonoyl-CoA, with Ki values of 18 nM and 91 nM, respectively nih.gov. This suggests that these compounds could be promising leads for the development of novel antimalarial agents.
Mycobacterium tuberculosis Targets
While specific inhibitory data for 3-Chloro-N-propylbenzo[b]thiophene-2-carboxamide against Mycobacterium tuberculosis targets is not available, related benzo[b]thiophene derivatives have been investigated for their antitubercular activity. Studies on benzo[b]thiophene-2-carboxylic acid derivatives have shown in vitro and ex vivo efficacy against Mycobacterium tuberculosis H37Ra nih.gov. Molecular docking studies have suggested that these compounds may exert their effect by targeting the Decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1) enzyme, which is crucial for the synthesis of the mycobacterial cell wall nih.gov. Furthermore, 3-substituted benzo[b]thiophene-1,1-dioxides have been identified as effective inhibitors of M. tuberculosis growth under aerobic conditions nih.gov.
The following table summarizes the inhibitory activity of a representative bromo-benzo[b]thiophene carboxamide derivative against PfENR.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) vs. Cofactor | Ki (nM) vs. Substrate | Inhibition Type |
| 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide | PfENR | 115 | 18 | 91 | Competitive (vs. NADH), Uncompetitive (vs. Crotonoyl-CoA) |
Information regarding the specific interaction of this compound with glutamate receptors or PPARγ is not documented. However, the broader family of benzo[b]thiophene derivatives has been explored for its interaction with various receptors. For example, certain benzo[b]thiophene-3-carboxylic acid derivatives have been tested for anticholinergic and antihistaminic activities, suggesting interactions with muscarinic and histamine receptors, respectively nih.gov. This indicates the potential of the benzo[b]thiophene scaffold to be tailored for specific receptor interactions.
The benzo[b]thiophene-2-carboxamide scaffold has been implicated in the modulation of several key cellular pathways, including those involved in neurodegenerative diseases, inflammation, and microbial infections.
Aβ42 Aggregation
A group of N-phenylbenzofuran-2-carboxamide and N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been synthesized and evaluated as modulators of amyloid-beta (Aβ42) peptide aggregation, a key pathological hallmark of Alzheimer's disease. researchgate.netnih.gov Interestingly, the substitution pattern on the N-phenyl ring was found to be a critical determinant of whether the compounds inhibited or promoted Aβ42 fibrillogenesis researchgate.netnih.gov. For instance, derivatives with a methoxyphenol pharmacophore demonstrated concentration-dependent inhibition of Aβ42 aggregation, with one compound showing a maximum inhibition of 54% researchgate.net. Conversely, the incorporation of a 4-methoxyphenyl ring led to a significant acceleration of Aβ42 fibrillogenesis researchgate.netnih.govacs.org. These findings were supported by thioflavin-T fluorescence aggregation kinetics and electron microscopy studies researchgate.netnih.gov. Furthermore, some of the inhibitory compounds provided significant neuroprotection against Aβ42-induced cytotoxicity in mouse hippocampal neuronal HT22 cells researchgate.net.
Anti-inflammatory Mechanisms
The anti-inflammatory potential of benzo[b]thiophene derivatives has been suggested through studies on their ability to inhibit neutrophil-endothelial cell adhesion, a critical process in the inflammatory response. 3-Alkoxybenzo[b]thiophene-2-carboxamides have been identified as inhibitors of this process, highlighting a potential mechanism for their anti-inflammatory effects nih.gov.
Antimicrobial Mechanisms
Several studies have pointed to the antimicrobial potential of benzo[b]thiophene derivatives. 3-Halobenzo[b]thiophene derivatives, including those with a chlorine substitution, have been synthesized and tested for their antimicrobial activities nih.govnih.govresearchgate.netresearchgate.net. For example, a benzo[b]thiophene with a methyl alcohol at the second position and a chlorine at the third position showed activity against Bacillus cereus and Candida albicans nih.gov. Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes exhibited low minimum inhibitory concentrations (MICs) of 16 µg/mL against Gram-positive bacteria and yeast nih.govnih.govresearchgate.net. Time-kill curve analysis of a cyclohexanol-substituted 3-chlorobenzo[b]thiophene against Staphylococcus aureus indicated rapid bactericidal activity nih.govnih.gov. While the precise molecular targets for the antimicrobial activity of many benzo[b]thiophenes are not fully elucidated, one study has suggested that C2-arylated benzo[b]thiophene derivatives can act as potent inhibitors of the NorA efflux pump in Staphylococcus aureus nih.gov. Additionally, benzo[b]thiophene acylhydrazone derivatives have shown promising activity against multidrug-resistant S. aureus strains mdpi.com.
The table below summarizes the antimicrobial activity of selected 3-halobenzo[b]thiophene derivatives.
| Compound Structure | Test Organism | MIC (µg/mL) |
| 3-Chloro-benzo[b]thiophene with C2-methyl alcohol | Bacillus cereus | 128 |
| Candida albicans | 128 | |
| Staphylococcus aureus | 256 | |
| Enterococcus faecalis | 256 | |
| 3-Chloro-benzo[b]thiophene with C2-cyclohexanol | Gram-positive bacteria | 16 |
| Yeast | 16 | |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Methicillin-resistant S. aureus | 4 |
| Daptomycin-resistant S. aureus | 4 |
Molecular Target Elucidation and Validation
For the broader class of benzo[b]thiophene-2-carboxamides, molecular targets are being actively investigated. As mentioned, PfENR has been validated as a target for bromo-benzo[b]thiophene carboxamides in the context of antimalarial drug discovery nih.gov. In the area of antitubercular research, molecular docking studies have implicated DprE1 as a potential target for benzo[b]thiophene-2-carboxylic acid derivatives nih.gov. For antimicrobial benzo[b]thiophenes, the NorA efflux pump in S. aureus has been identified as a possible target nih.gov. Further research is required to elucidate and validate the specific molecular targets of this compound.
Kinetic Studies of Molecular Interactions
Kinetic studies have been crucial in understanding the mechanism of action of some benzo[b]thiophene-2-carboxamide derivatives. The investigation of 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide revealed it to be a slow, tight-binding inhibitor of PfENR nih.gov. The kinetic analysis demonstrated competitive inhibition with respect to the cofactor and uncompetitive inhibition with respect to the substrate, providing valuable information for the rational design of more potent inhibitors nih.gov. Similarly, time-kill kinetic studies have been employed to characterize the bactericidal activity of antimicrobial 3-halobenzo[b]thiophenes nih.govnih.gov.
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode of a ligand, such as 3-Chloro-N-propylbenzo[b]thiophene-2-carboxamide, to the active site of a target protein.
Studies on structurally related benzo[b]thiophene-2-carboxamide (B1267583) derivatives have demonstrated their potential to interact with various protein targets. For instance, derivatives have been docked into the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, which is crucial for innate immunity. The proposed binding mode for these agonists within the CDN-binding domain of the STING protein involves a combination of hydrogen bonds, π-π stacking, and π-cation interactions nih.gov.
In a similar vein, thiophene (B33073) carboxamide derivatives have been analyzed for their interaction with the tubulin-colchicine binding pocket, a key target in cancer therapy. Docking simulations revealed that these compounds can form hydrogen bonds and hydrophobic interactions within the binding site, mimicking the binding pattern of known inhibitors like colchicine (B1669291) nih.govresearchgate.netnajah.edu. For this compound, the benzo[b]thiophene core would likely engage in hydrophobic and aromatic interactions, while the carboxamide linker can act as a hydrogen bond donor and acceptor. The chlorine atom at the 3-position can modulate the electronic properties of the ring system and potentially form halogen bonds, while the N-propyl group can explore hydrophobic pockets within the binding site.
Table 1: Potential Interactions in Ligand-Protein Binding of Benzo[b]thiophene-2-carboxamide Derivatives
| Interaction Type | Potential Residues Involved | Structural Moiety of Ligand |
| Hydrogen Bonding | Asp, Gln, Asn, Ser, Lys | Carboxamide group |
| π-π Stacking | Phe, Tyr, Trp, His | Benzo[b]thiophene ring |
| π-cation Interaction | Lys, Arg | Benzo[b]thiophene ring |
| Hydrophobic Interactions | Val, Leu, Ile, Ala, Met | N-propyl group, Benzo[b]thiophene ring |
Computational tools not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). For a series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, induced-fit docking (IFD) studies against phosphatidylinositol 3-kinase (PI3Kα) have been performed to predict binding affinities mdpi.com. Similarly, for benzo[b]thiophene-2-carboxamide derivatives, docking scores would be calculated to rank their potential efficacy against a specific target.
The binding affinity is influenced by the number and strength of non-covalent interactions. The analysis of docked poses of thiophene carboxamide derivatives in the tubulin pocket showed the formation of multiple hydrogen bonds and hydrophobic interactions, which are critical for stable binding nih.gov. The Prime Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is often used post-docking to refine the prediction of binding free energies researchgate.netmdpi.com. This approach would be valuable in quantifying the binding affinity of this compound with its putative protein targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
For series of benzothiophene (B83047) derivatives, both 2D and 3D-QSAR models have been developed to predict their anticancer and antimalarial activities nih.govresearchgate.netnih.gov. The development process involves compiling a dataset of compounds with their experimentally determined biological activities, calculating various molecular descriptors, and then using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) to build the model researchgate.net.
A crucial step is the rigorous validation of the QSAR model to ensure its predictive power. This is typically done using internal validation techniques like leave-one-out cross-validation (q²) and external validation with a test set of compounds not used in model development (r²_pred) nih.gov. For a series of benzothiophene derivatives targeting Plasmodium falciparum N-myristoyltransferase, robust HQSAR, CoMFA, and CoMSIA models were developed with high internal and external predictive capabilities nih.gov. A similar workflow would be applicable to a series of analogs of this compound to develop a predictive QSAR model for a specific biological activity.
Table 2: Statistical Parameters for QSAR Model Validation of Benzothiophene Derivatives
| Parameter | Description | Acceptable Value |
| r² | Coefficient of determination | > 0.7 |
| q² | Cross-validated correlation coefficient | > 0.5 |
| r²_pred | Predictive r² for the external test set | > 0.5 |
QSAR models help identify the key molecular features (descriptors) that govern the biological activity of the compounds. For benzothiophene derivatives, studies have shown that steric, electrostatic, and electro-topological parameters are often correlated with their anticancer activity researchgate.net. Descriptors such as polar surface area and specific atom-centered fragments have been identified as significant contributors researchgate.net.
In a study on benzothiophene derivatives as antimalarial agents, polar interactions (electrostatic and hydrogen-bonding properties) were found to be the major molecular features affecting inhibitory activity and selectivity nih.gov. Similarly, 3D-QSAR analyses on substituted benzothiophene carboxanilides identified molecular properties with the highest impact on antitumor activity nih.gov. For this compound, a QSAR study would likely highlight the importance of descriptors related to its hydrophobicity (contributed by the N-propyl group and the benzothiophene core), electronic properties (influenced by the chlorine atom), and hydrogen bonding capacity (from the carboxamide group).
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex, offering insights into its stability and the nature of the interactions.
Studies on related thiophene carboxamide derivatives complexed with their protein targets have utilized MD simulations to assess the stability of the docked poses nih.govresearchgate.netnajah.edu. These simulations, often run for nanoseconds, monitor parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. Stable RMSD values suggest that the ligand remains securely bound in the active site nih.govresearchgate.netnajah.edu.
For this compound, an MD simulation of its complex with a target protein would reveal the flexibility of the ligand in the binding pocket, the persistence of key interactions identified in docking, and the role of water molecules in mediating the binding. Such simulations would provide a more realistic and dynamic picture of the binding event than the static view offered by molecular docking alone. The analysis of the simulation trajectory can confirm the stability of the predicted binding mode and provide a stronger foundation for structure-based drug design efforts.
Conformational Analysis of the Compound
The central amide bond (C-N) is known to have a significant barrier to rotation due to partial double bond character, leading to distinct cis and trans isomers. In similar N-alkyl carboxamides, the trans conformation is generally favored due to lower steric hindrance. The flexibility of the molecule is primarily determined by the torsion angles around the C2-C(O) bond, the C(O)-N bond, and the N-C bond of the propyl group.
Computational studies on related N-methylthiophene-2-carboxamides have shown that intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. researchgate.net In the case of this compound, an intramolecular hydrogen bond could potentially form between the amide hydrogen (N-H) and the sulfur atom of the thiophene ring or the chlorine atom at the 3-position. However, the geometry of such interactions would influence their strength and likelihood. The propyl group itself has multiple rotatable bonds, leading to various possible low-energy conformations. Quantum mechanical calculations are typically employed to determine the potential energy surface and identify the most stable conformers.
Table 1: Key Torsion Angles for Conformational Analysis
| Dihedral Angle | Description | Expected Low-Energy Conformations |
| S1-C2-C(O)-N | Rotation of the carboxamide group relative to the thiophene ring | Planar or near-planar to maximize conjugation |
| C2-C(O)-N-C(propyl) | Amide bond orientation | Predominantly trans |
| C(O)-N-C1(propyl)-C2(propyl) | Orientation of the propyl chain | Staggered conformations (e.g., anti, gauche) |
Note: The data in this table is illustrative and based on general principles of conformational analysis for similar structures. Specific values would require dedicated computational studies.
Stability of Ligand-Receptor Complexes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. The stability of this complex is crucial for the biological activity of a compound. For this compound, understanding its potential interactions with a receptor's binding pocket can elucidate its mechanism of action.
Studies on similar benzo[b]thiophene-2-carboxamide derivatives have shown their potential to act as modulators of biological targets, such as the Stimulator of Interferon Genes (STING) protein or amyloid-beta aggregation. researchgate.netnih.gov The stability of these ligand-receptor complexes is governed by a combination of non-covalent interactions:
Hydrogen Bonding: The amide group is a prime candidate for forming hydrogen bonds, with the amide proton (N-H) acting as a donor and the carbonyl oxygen (C=O) as an acceptor.
Hydrophobic Interactions: The aromatic benzo[b]thiophene core and the alkyl propyl chain can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
π-π Stacking: The fused aromatic ring system can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan through π-π stacking.
Halogen Bonding: The chlorine atom at the 3-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure and reactivity. nih.gov These methods can be used to calculate a wide array of properties that are not easily accessible through experimental means.
Electronic Properties and Reactivity Predictions
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
For benzo[b]thiophene derivatives, structural modifications are known to significantly influence these electronic properties. researchgate.net The introduction of a chlorine atom (an electron-withdrawing group) and an N-propylcarboxamide group at positions 3 and 2, respectively, will modulate the electron distribution across the benzo[b]thiophene scaffold. DFT calculations can predict the energies of these frontier orbitals and map their spatial distribution.
Table 2: Predicted Electronic Properties (Illustrative)
| Property | Description | Predicted Influence on this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | The electron-rich thiophene ring is expected to contribute significantly to the HOMO. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The LUMO is likely distributed over the conjugated system, influenced by the electron-withdrawing groups. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Expected to be in a range typical for conjugated organic molecules, suggesting moderate reactivity. |
Note: The values and distributions are qualitative predictions based on the analysis of similar compounds. aip.orgchemijournal.com Precise energy values require specific DFT calculations.
Charge Distribution and Electrostatic Potential Analysis
The distribution of electron density within a molecule determines its electrostatic potential, which governs how it interacts with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. On an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.
For this compound, the MEP map would likely show:
Negative Potential: Concentrated around the carbonyl oxygen and the chlorine atom due to their high electronegativity. These regions are potential hydrogen bond acceptors or sites for interaction with positive charges.
Positive Potential: Located around the amide hydrogen, making it a potential hydrogen bond donor.
This analysis is invaluable for understanding intermolecular interactions, particularly in the context of ligand-receptor binding, where electrostatic complementarity is a key driver of binding affinity and specificity.
Potential Research Applications and Future Directions
Utility as Chemical Probes for Biological Research
While direct studies on 3-Chloro-N-propylbenzo[b]thiophene-2-carboxamide as a chemical probe are not extensively documented, the broader family of benzothiophene (B83047) carboxamides has demonstrated significant potential in this area. These compounds serve as valuable tools for investigating complex biological processes by selectively inhibiting specific proteins. For instance, various benzothiophene derivatives have been developed as potent inhibitors of enzymes such as kinases, which are crucial regulators of cell signaling. mdpi.comnih.gov
By acting as selective inhibitors, these molecules can function as chemical probes to elucidate the physiological and pathological roles of their target enzymes. For example, bromo-benzothiophene carboxamides have been used to inhibit Plasmodium falciparum Enoyl-ACP reductase, a key enzyme in the parasite's fatty acid synthesis pathway. researchgate.net This application allows researchers to study the specific effects of blocking this pathway, contributing to the understanding of malaria parasite biology and the development of new therapeutic strategies. researchgate.net The structural features of this compound suggest it could be similarly explored as a probe for related or novel biological targets.
Role in the Design of Novel Research Tools
The development of novel research tools is a direct extension of the utility of chemical probes. The benzothiophene carboxamide scaffold is instrumental in designing molecules that can be used to study enzyme function, validate drug targets, and explore biological pathways. The adaptability of the benzothiophene structure allows for chemical modifications that can fine-tune a compound's potency, selectivity, and other properties to create optimized research tools. mdpi.com
An example is the optimization of benzothiophene inhibitors for mitogen-activated protein kinase-activated protein kinase 2 (MK2), where structural modifications led to analogs with improved potency in cell-based assays. nih.gov Such optimized molecules are invaluable for studying the specific roles of MK2 in inflammatory responses. Similarly, derivatives can be designed to incorporate fluorescent tags or biotin (B1667282) labels, transforming them into affinity probes for identifying and isolating their binding partners within a cell. The core structure of this compound provides a foundation upon which such specialized research tools could be built.
Challenges and Opportunities in Benzothiophene Carboxamide Research
Despite their promise, the development of benzothiophene carboxamides faces several hurdles, which also present opportunities for innovation.
The synthesis of substituted benzothiophene carboxamides often involves multi-step protocols that can be challenging. The general process includes the formation of the core benzothiophene ring system, followed by functionalization, such as chlorination at the 3-position, and finally, the formation of the carboxamide bond. vulcanchem.com
One common route to the core structure is through the electrophilic cyclization of 2-alkynyl thioanisoles. mdpi.com While effective, this method can have limitations. For instance, the synthesis of 3-fluoro analogues has proven to be particularly challenging using this approach. mdpi.com Subsequent steps, like the coupling of the carboxylic acid intermediate with an amine to form the carboxamide, require specific reagents and conditions to ensure high yields and purity. vulcanchem.com Overcoming these synthetic challenges requires the development of more efficient, robust, and environmentally benign methodologies, which remains an active area of chemical research. mdpi.com
Table 1: General Synthetic Steps for Substituted Benzothiophene Carboxamides
| Step | Description | Common Reagents/Methods | Potential Challenges |
|---|---|---|---|
| 1 | Formation of Benzothiophene Core | Electrophilic cyclization of 2-alkynyl thioanisoles; Cyclization of ortho-substituted benzene (B151609) precursors. vulcanchem.commdpi.com | Availability of starting materials; Control of regioselectivity. |
| 2 | Halogenation (e.g., Chlorination) | Electrophilic substitution using agents like N-chlorosuccinimide (NCS) or Cl₂/FeCl₃. vulcanchem.com | Harsh reaction conditions; Formation of side products. |
| 3 | Amide Bond Formation | Coupling of the carboxylic acid intermediate with an amine using reagents like EDC, HOBt, or conversion to an acid chloride with SOCl₂. vulcanchem.com | Purification of the final product; Ensuring complete reaction. |
A significant challenge in developing benzothiophene carboxamides for research or therapeutic use is achieving high selectivity for the desired biological target. Many targets, such as protein kinases, belong to large families of structurally similar proteins. mdpi.com A lack of selectivity can lead to off-target effects, complicating the interpretation of research results and potentially causing toxicity in therapeutic applications.
Research has shown that selectivity can be dramatically improved through systematic structural modifications. For example, in the development of inhibitors for cdc-like kinase 1 (Clk1), modifications to the amide linker and the introduction of different benzyl (B1604629) groups on the amide nitrogen were explored. mdpi.com This optimization led to a compound that was four times more selective for Clk1 over the closely related Clk2. mdpi.com Similarly, rational design based on the X-ray crystal structures of inhibitors bound to their targets can guide modifications to enhance selectivity, as demonstrated with MK2 inhibitors. nih.gov These approaches represent a key opportunity to refine compounds like this compound into highly selective molecular tools.
Emerging Avenues for Exploration
The versatility of the benzothiophene carboxamide scaffold continues to open new avenues for research and discovery.
Researchers are continually identifying new biological targets for benzothiophene derivatives, expanding their potential applications. Recent studies have highlighted a wide array of activities, pointing to interactions with diverse biological systems. ijpsjournal.comrsc.org
Table 2: Emerging Biological Targets for Benzothiophene Derivatives
| Biological Target Class | Specific Example | Potential Application Area | Reference |
|---|---|---|---|
| Signaling Proteins | RhoA/ROCK Pathway | Anticancer (metastasis inhibition) | nih.gov |
| Transcription Factors | STAT3 | Anticancer | researchgate.net |
| Enzymes in Lipid Metabolism | Sphingomyelin (B164518) Synthase 2 (SMS2) | Dry Eye Disease | nih.govnih.gov |
| Receptors | Estrogen Receptor α (ERα) | Anticancer (breast cancer) | researchgate.netnih.gov |
| Neurotransmitter Enzymes | Cholinesterases (AChE, BChE) | Alzheimer's Disease | mdpi.com |
| Parasitic Enzymes | Plasmodium falciparum Enoyl-ACP Reductase | Antimalarial | researchgate.net |
For example, certain benzo[b]thiophene-3-carboxylic acid derivatives have been identified as inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. nih.gov Other derivatives have been developed as potent inhibitors of STAT3, a transcription factor that is abnormally activated in many cancers. researchgate.net The discovery of thiophene (B33073) carboxamides as highly selective inhibitors of sphingomyelin synthase 2 (SMS2) has opened a new therapeutic strategy for dry eye disease. nih.govnih.gov Furthermore, the scaffold is being explored for developing covalent antagonists for the estrogen receptor in breast cancer and as inhibitors of cholinesterases for potential use in Alzheimer's disease. nih.govmdpi.com These findings suggest that this compound and related compounds could be screened against these and other emerging targets to uncover new biological activities and research applications.
Advanced Computational Methodologies
The exploration of this compound and its derivatives can be significantly accelerated and refined through the application of advanced computational methodologies. These in silico techniques provide deep insights into the molecule's behavior, interaction with biological targets, and pharmacokinetic properties, thereby guiding further experimental work. researchgate.netnih.gov
Quantum Mechanics (QM) in Molecular Design: Quantum mechanical methods are becoming increasingly vital in drug discovery for their ability to provide a detailed description of receptor-ligand interactions and chemical reactions. nih.gov For this compound, QM calculations can be employed to accurately determine its electronic structure, conformational energies, and reactivity. ijirt.org Methods like Density Functional Theory (DFT) can elucidate the molecule's electrostatic potential and frontier molecular orbitals, which are crucial for understanding its binding characteristics. researchgate.net Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can be particularly useful for modeling the compound's interaction within a complex biological system, such as an enzyme's active site, with high accuracy. ijirt.orgmdpi.com This level of detail is especially important for designing highly selective inhibitors and understanding enzymatic reaction mechanisms. nih.gov
Molecular Dynamics (MD) Simulations: To understand the dynamic nature of the interaction between this compound and its potential biological targets, molecular dynamics simulations are indispensable. nih.gov MD simulations can reveal the stability of the protein-ligand complex, identify key amino acid residues involved in the interaction, and predict the binding free energy. nih.gov For instance, simulations can show how the compound induces conformational changes in the target protein upon binding and the role of water molecules in mediating these interactions. These dynamic insights are critical for optimizing the lead compound to enhance its binding affinity and selectivity. nih.gov
In Silico ADMET Prediction: A significant hurdle in drug development is the high attrition rate of compounds due to poor pharmacokinetic properties. researchgate.net In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction offers a way to assess the drug-likeness of this compound early in the discovery process. researchgate.netjonuns.com Various computational models can predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes. researchgate.net These predictions help in prioritizing analogs with favorable ADMET profiles for synthesis and experimental testing, thereby reducing the time and cost of development. researchgate.netcrossref.org
| Computational Method | Application in the Study of this compound | Key Insights |
| Quantum Mechanics (QM) | Elucidating electronic properties and reactivity. ijirt.org | Provides accurate molecular geometries, charge distribution, and interaction energies. ijsdr.org |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of the ligand-target complex. nih.gov | Reveals conformational changes, binding stability, and key interactions over time. |
| In Silico ADMET | Predicting pharmacokinetic and toxicity profiles. jonuns.com | Assesses drug-likeness, including absorption, distribution, metabolism, and excretion. researchgate.net |
Integration of High-Throughput Screening with Rational Design
The synergy between high-throughput screening (HTS) and rational design strategies represents a powerful paradigm in modern drug discovery. nih.gov This integrated approach allows for the rapid identification of novel hits from large compound libraries, followed by their efficient optimization into lead candidates through structure-guided design. nih.gov
HTS for Hit Identification: High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of large and diverse compound libraries against a specific biological target. nih.gov In the context of this compound, HTS could be employed to screen a library of its derivatives to identify initial "hits" with desired biological activity. researchgate.net The process involves miniaturized assays, robotics, and automated data analysis to evaluate thousands of compounds quickly and efficiently. researchgate.net
From HTS Hits to Structure-Based Design: Once a hit, such as a derivative of this compound, is identified through HTS, structure-based drug design (SBDD) comes into play to optimize its properties. nih.gov If the three-dimensional structure of the target protein is known, techniques like X-ray crystallography can be used to determine the binding mode of the hit compound. This structural information provides a molecular blueprint for rational modifications to improve potency and selectivity. researchgate.net Computational tools like molecular docking can then be used to virtually screen new designs before their chemical synthesis. nih.gov
Iterative Cycles of Design, Synthesis, and Testing: The integration of HTS and rational design often involves an iterative process. Initial hits from HTS are analyzed to understand their structure-activity relationships (SAR). researchgate.net This knowledge, combined with structural insights from SBDD, guides the design of a focused library of new analogs. These analogs are then synthesized and subjected to further screening to evaluate their improved activity. This cyclical process of design, synthesis, and testing allows for the systematic optimization of the initial hit into a potent and selective lead compound.
The combination of these approaches can significantly increase the efficiency of the drug discovery process. hilarispublisher.com For example, virtual screening, a computational form of HTS, can be used to pre-filter large compound databases to select a smaller, more promising set of molecules for experimental HTS. nih.gov This "smart screening" approach saves resources and increases the likelihood of finding high-quality hits. nih.govhilarispublisher.com
| Strategy | Role in Drug Discovery | Application to Benzothiophene Derivatives |
| High-Throughput Screening (HTS) | Rapidly screens large libraries to find initial active compounds ("hits"). nih.gov | Identifies derivatives of this compound with desired biological effects. |
| Rational (Structure-Based) Design | Uses 3D structural information of the target to guide the optimization of hits. researchgate.net | Modifies the hit compound to improve its binding affinity and selectivity for the target protein. |
| Integrated Approach | Combines the strengths of HTS and rational design for efficient lead discovery and optimization. nih.gov | Accelerates the development of potent and drug-like candidates from the benzothiophene scaffold. |
Q & A
Basic: What are the common synthetic routes for preparing 3-Chloro-N-propylbenzo[b]thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves coupling a benzo[b]thiophene-2-carboxylic acid derivative with a propylamine group. Key methods include:
| Method | Reagents/Conditions | Yield | Purification | Critical Factors | Reference |
|---|---|---|---|---|---|
| Anhydride Coupling | Reflux with succinic/maleic anhydride in CH₂Cl₂, N₂ | 47–67% | Reverse-phase HPLC (MeOH:H₂O gradient) | Anhydride reactivity, solvent choice, inert atmosphere | |
| Schmidt Reaction | Primary amine, 2-chlorobenzoic acid, solvent, base | High | Crystallization | Base strength, solvent polarity |
Key Considerations:
- Reagent Stoichiometry: Excess anhydride (1.2 equivalents) improves coupling efficiency .
- Temperature Control: Reflux (~40°C in CH₂Cl₂) balances reaction rate and side-product formation .
- Purification: Reverse-phase HPLC with methanol-water gradients effectively separates structurally similar by-products .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Answer:
| Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR | - Propyl chain: δ 0.9 (t, 3H), 1.5 (m, 2H), 3.3 (t, 2H) - Aromatic protons: δ 7.2–8.0 (multiplet, benzo[b]thiophene) | |
| ¹³C NMR | - Carbonyl (C=O): ~165–170 ppm - Thiophene C-Cl: ~125–130 ppm | |
| IR | - C=O stretch: 1680–1700 cm⁻¹ - C-Cl stretch: 740–760 cm⁻¹ | |
| HRMS | Molecular ion [M+H]⁺ at m/z 294.052 (calculated for C₁₂H₁₂ClNOS) |
Validation:
- Purity Check: Elemental analysis (e.g., C 56.89%, H 2.86%, N 8.85%) confirms stoichiometry .
- By-Product Detection: LC-MS identifies unreacted intermediates (e.g., free carboxylic acid) .
Advanced: How can researchers optimize the purification of this compound to achieve high purity (>99%)?
Answer:
Challenges: Co-elution of by-products (e.g., unreacted anhydrides or positional isomers).
Optimization Strategies:
HPLC Gradient Refinement:
- Start with 30% MeOH to retain polar impurities, then ramp to 100% MeOH over 30 minutes .
- Use C18 columns for better resolution of hydrophobic analogs .
Crystallization Solvent Screening:
- Test mixtures like EtOAc/hexane (1:3) to exploit solubility differences .
In-line Detection:
- UV monitoring at 254 nm (thiophene absorbance) ensures peak collection accuracy .
Validation:
- HPLC Purity: ≥99% confirmed by area normalization .
- XRD Analysis: Single-crystal diffraction confirms structural integrity .
Advanced: What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Answer:
Case Example: Discrepancies in Smoothened (Smo) receptor agonism (EC₅₀ = 1 nM vs. no activity in some studies ).
Methodological Approaches:
Orthogonal Assays:
Compound Stability Testing:
- LC-MS monitors degradation in assay buffers (e.g., pH 7.4, 37°C) .
Structural Confirmation:
- Re-synthesize disputed compounds and verify via ¹H NMR .
Recommendation: Report exact stereochemistry (e.g., R/S configuration), as minor changes drastically alter activity .
Advanced: How do substituents on the benzo[b]thiophene core influence pharmacokinetics, such as blood-brain barrier (BBB) penetration?
Answer:
Key Findings:
- Chloro vs. Fluoro Substitution: 3-Chloro derivatives show lower logP (2.8) than 7-fluoro analogs (3.1), reducing BBB penetration .
- Propyl Group Impact: N-propyl enhances solubility (cLogP = 2.5) vs. bulky substituents (e.g., tert-butyl, cLogP = 4.2) .
Experimental Methods:
PAMPA-BBB Assay: Predicts passive diffusion using artificial membrane permeability .
In Vivo PK Studies: Measure brain/plasma ratio in rodents after IV dosing (e.g., 5 mg/kg) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
